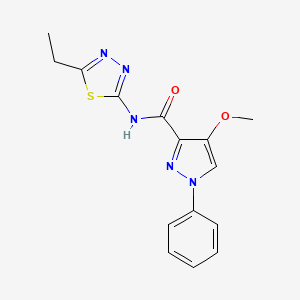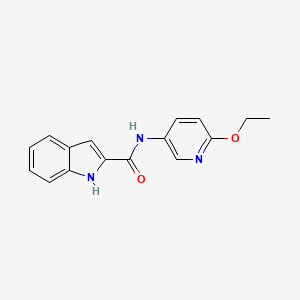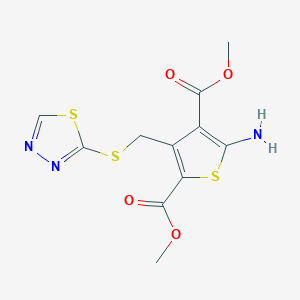
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide, also known as ETCD, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. ETCD is a pyrazole derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, this compound has been reported to have antibacterial and antifungal properties. These properties make this compound a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds are known to play a role in inflammation and pain, and their inhibition may explain the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. In addition, this compound has been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experimental settings. However, one of the limitations of using this compound is its potential toxicity. This compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the mechanism of action of this compound and its interactions with other compounds in the body. In addition, further studies could be conducted to investigate the potential toxicity of this compound and its effects on different cell lines. Overall, the potential applications of this compound in the field of pharmaceuticals make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-methoxy-1-phenylpyrazole-3-carboxylic acid chloride in the presence of triethylamine as a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield this compound with a high degree of purity and good yields.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-12-17-18-15(23-12)16-14(21)13-11(22-2)9-20(19-13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIVUQZRNJCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)


![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[5-(4-ethylphenyl)tetrazol-2-yl]ethanone](/img/structure/B7682542.png)
![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)
![5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole](/img/structure/B7682565.png)

![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
